molecular formula C15H12F3N3O B6079100 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

Cat. No. B6079100
M. Wt: 307.27 g/mol
InChI Key: GAMKPGBBEBZNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol (ETPP) is a synthetic compound that belongs to the class of pyrazolopyridine derivatives. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The mechanism of action of 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is not fully understood. However, it has been proposed that 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol exerts its biological effects by inhibiting the activation of several signaling pathways, including NF-κB and MAPK pathways. 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has also been found to inhibit the expression of several genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the activation of several signaling pathways. 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has also been found to induce apoptosis in cancer cells, inhibit tumor growth, and inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol in lab experiments is its wide range of biological activities. 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral effects, making it a useful tool for studying these biological processes. However, one of the limitations of using 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol. One possible direction is to investigate the potential therapeutic applications of 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study the mechanism of action of 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol in more detail, in order to better understand how it exerts its biological effects. Finally, it would be interesting to investigate the potential of 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-viral drugs.

Synthesis Methods

The synthesis of 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol involves the reaction of 4-hydroxyphenylhydrazine and 6-chloro-3-cyanopyridine in the presence of triethylamine and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is typically around 50%.

Scientific Research Applications

4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has been found to have anti-viral effects by inhibiting the replication of viruses such as HIV-1 and hepatitis C virus.

properties

IUPAC Name

4-[1-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c1-2-21-14-11(8-19-21)12(15(16,17)18)7-13(20-14)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKPGBBEBZNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

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